Eprosartan mesylate

Overview

Description

Eprosartan is an angiotensin II receptor blocker (ARB) used for the treatment of high blood pressure . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, eprosartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

Eprosartan Mesylate has been formulated into a statistically optimized self-microemulsifying drug delivery system (SMEDDS) for improvement of oral bioavailability . Preliminary screening was carried out to find a suitable combination of various excipients for the formulation .

Molecular Structure Analysis

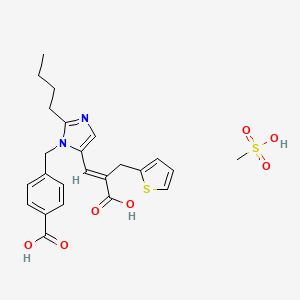

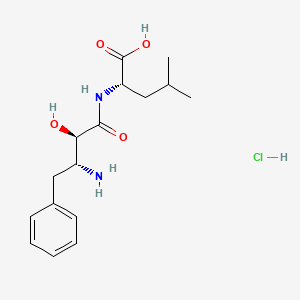

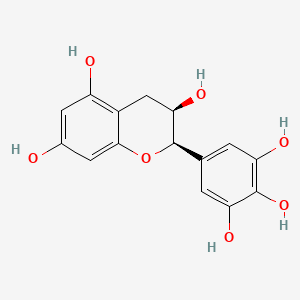

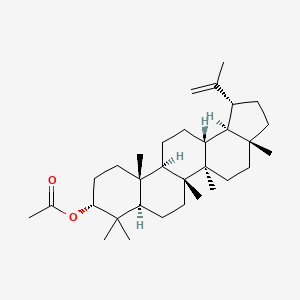

The molecular formula of Eprosartan Mesylate is C24H28N2O7S2 . Its average mass is 520.618 Da and its monoisotopic mass is 520.133789 Da .

Chemical Reactions Analysis

Eprosartan performs two actions on the renin-angiotensin system. By preventing the binding of angiotensin II to AT1, vascular smooth muscle relaxes and vasodilation occurs. By inhibiting norepinephrine production, blood pressure is further reduced .

Physical And Chemical Properties Analysis

The physical and chemical properties of Eprosartan Mesylate were determined using experimental techniques such as Differential Light Scattering (DLS), zeta potential, X-ray Deffractometry (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis .

Scientific Research Applications

Treatment of Hypertension

Eprosartan Mesylate is an angiotensin II receptor antagonist used to treat hypertension . It performs two actions on the renin-angiotensin system. By preventing the binding of angiotensin II to AT1, vascular smooth muscle relaxes and vasodilation occurs. By inhibiting norepinephrine production, blood pressure is further reduced .

Improvement of Oral Bioavailability

Eprosartan Mesylate has been used in the formulation and statistical optimization of a self-microemulsifying drug delivery system (SMEDDS) to improve its oral bioavailability . This system is an isotropic mixture of oil, surfactant, and cosurfactant that forms a microemulsion on mild agitation followed by dilutions in aqueous media .

Solubility Enhancement

The self-microemulsifying drug delivery system (SMEDDS) has shown effectiveness in reducing the impact of pH on Eprosartan Mesylate, thereby improving its release efficiency . This system improves the solubilization of the drug, and small size oil droplets provide a larger surface area for drug absorption .

In-vivo Drug Release

Eprosartan Mesylate loaded SMEDDS formulation showed greater in-vitro and in-vivo drug release than conventional solid doses . In vivo pharmacokinetic studies in Wistar rats using PK solver software revealed a 2.1-fold increment in oral bioavailability of Eprosartan Mesylate from the optimized SMEDDS formulation, when compared with a plain suspension of the pure drug .

Drug Delivery Research

Eprosartan Mesylate is used in drug delivery research, particularly in the development of self-microemulsifying drug delivery systems (SMEDDS). These systems are designed to improve the oral bioavailability of lipophilic drugs .

Pharmaceutical Formulation

Eprosartan Mesylate is used in pharmaceutical formulation research. Preliminary screening was carried out to find a suitable combination of various excipients for the formulation of a self-microemulsifying drug delivery system (SMEDDS) of Eprosartan Mesylate .

Mechanism of Action

Target of Action

Eprosartan mesylate primarily targets the Angiotensin II receptor type 1 (AT1) . This receptor is found in many tissues, including vascular smooth muscle and the adrenal gland . The AT1 receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .

Mode of Action

Eprosartan mesylate is an angiotensin II receptor antagonist . It works by selectively blocking the binding of angiotensin II to the AT1 receptor . This action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II . As a result, vascular smooth muscle relaxes, vasodilation occurs, and blood pressure is reduced .

Biochemical Pathways

Eprosartan mesylate affects the renin-angiotensin system . By blocking the AT1 receptor, it inhibits the binding of angiotensin II, leading to vasodilation and a reduction in the secretion of vasopressin . It also reduces the production and secretion of aldosterone, further contributing to the lowering of blood pressure .

Pharmacokinetics

Eprosartan mesylate has a bioavailability of 15% . It is minimally metabolized in the liver . The drug is primarily excreted in the feces (90%) and to a lesser extent in the urine (7% primarily as unchanged drug) . The elimination half-life of eprosartan mesylate is between 5 to 9 hours .

Result of Action

The primary result of eprosartan mesylate’s action is a decrease in blood pressure . By blocking the AT1 receptor, it prevents the vasoconstrictor effects of angiotensin II, leading to vasodilation . It also inhibits the secretion of aldosterone, reducing fluid retention and further lowering blood pressure .

Action Environment

The action of eprosartan mesylate can be influenced by various environmental factors. For instance, its absorption and efficacy can be affected by the presence of food in the gastrointestinal tract. Additionally, individual factors such as age, renal function, and hepatic function can influence the pharmacokinetics and pharmacodynamics of the drug

Safety and Hazards

Eprosartan may cause serious harm to an unborn baby if used during pregnancy . It can also cause dizziness, lightheadedness, and blurred vision as your body adjusts to the medication . It may also rarely cause serious kidney problems or make them worse . Eprosartan is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Eprosartan is used as a first-line agent in the treatment of diabetic nephropathy, as well as a second-line agent in the treatment of congestive heart failure (only in those intolerant of ACE inhibitors) . It is also used sometimes to treat heart failure and diabetic nephropathy (kidney disease in people with diabetes and high blood pressure) . The favorable efficacy and tolerability make Eprosartan worthwhile to be taken into consideration by physicians .

Relevant Papers

Several papers have been published on Eprosartan Mesylate. For instance, a meta-analysis of randomized controlled trials has been conducted to estimate the efficacy and the tolerability of Eprosartan compared with other agents as monotherapy . Another study focused on the formulation development and evaluation of Eprosartan Mesylate loaded biodegradable acid terminated poly (lactide-co-glycolide) nanoparticle .

properties

IUPAC Name |

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSLTDBPKHORNY-XMMWENQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044217 | |

| Record name | Eprosartan mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eprosartan mesylate | |

CAS RN |

144143-96-4 | |

| Record name | 2-Thiophenepropanoic acid, α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (αE)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144143-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprosartan mesylate [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144143964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprosartan mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPROSARTAN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N2L1NX8S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

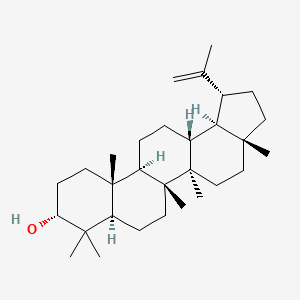

![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)